![molecular formula C16H14N4O6 B14479309 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid CAS No. 65299-31-2](/img/structure/B14479309.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid is an organic compound with a complex structure that includes a biphenyl core and nitroso groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with nitroso compounds under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitroso groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(4,4’-Biphenyldiyl)diacetic acid: This compound shares a similar biphenyl core but lacks the nitroso groups, resulting in different chemical properties and reactivity.
2,2’-[4,4’-Biphenyldiylbis(oxy)]diacetic acid: Another related compound with an oxy linkage instead of nitroso groups, leading to distinct applications and behavior.
Uniqueness
The presence of nitroso groups in 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid makes it unique compared to its analogs. These groups confer specific reactivity and potential biological activity that are not observed in similar compounds without nitroso functionalities.
Propriétés
Numéro CAS |
65299-31-2 |
|---|---|
Formule moléculaire |
C16H14N4O6 |
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
2-[4-[4-[carboxymethyl(nitroso)amino]phenyl]-N-nitrosoanilino]acetic acid |
InChI |
InChI=1S/C16H14N4O6/c21-15(22)9-19(17-25)13-5-1-11(2-6-13)12-3-7-14(8-4-12)20(18-26)10-16(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
Clé InChI |
DCEAEGSFMRMBDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N(CC(=O)O)N=O)N(CC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


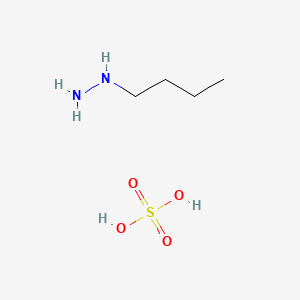
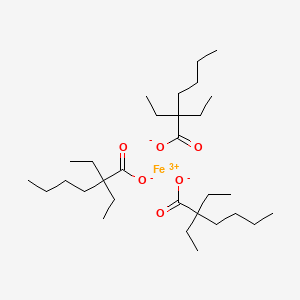
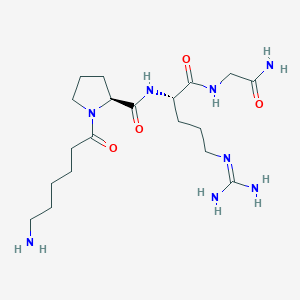

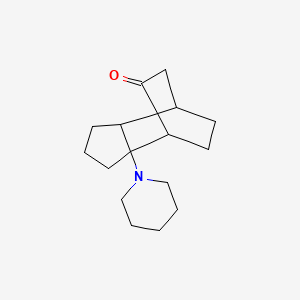
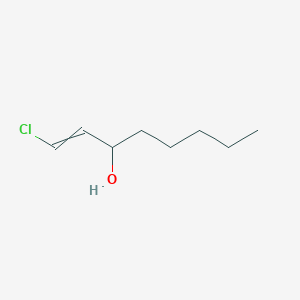
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)

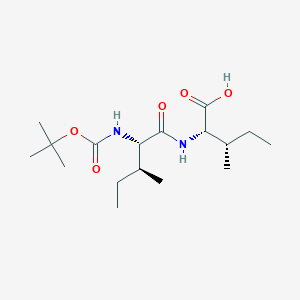



![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
